molecular formula C12H16N2 B1294790 5-Methylgramine CAS No. 30218-58-7

5-Methylgramine

Cat. No.: B1294790
CAS No.: 30218-58-7
M. Wt: 188.27 g/mol
InChI Key: GXCDTJAVATWRFZ-UHFFFAOYSA-N
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Description

5-Methylgramine is a chemical compound with the molecular formula C12H16N2. It is an indole derivative, which is a significant class of compounds in organic chemistry due to their presence in many natural products and pharmaceuticals . This compound is known for its unique structure, which includes an indole ring substituted with a dimethylamino group and a methyl group.

Mechanism of Action

5-Methylgramine, also known as N,N-dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine or 1H-Indole-3-methanamine, N,N,5-trimethyl-, is a compound of interest in the field of biochemistry. . Here is a general outline based on the typical steps involved in the action of similar compounds.

Target of Action

The primary targets of such compounds are usually cellular receptors or enzymes that play crucial roles in various biological processes

Mode of Action

The mode of action involves the compound’s interaction with its targets, leading to changes in the target’s function. This could involve binding to a receptor, inhibiting an enzyme, or modulating a biochemical pathway

Biochemical Pathways

Biochemical pathways are a series of chemical reactions occurring within a cell. In these pathways, the product of one reaction serves as the substrate for the next

Pharmacokinetics

Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound. These properties significantly impact the bioavailability of the compound

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylgramine typically involves the reaction of 5-methylindole with formaldehyde and dimethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the desired product . The general reaction scheme is as follows: [ \text{5-methylindole} + \text{formaldehyde} + \text{dimethylamine} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, pH adjustment, and the use of catalysts to speed up the reaction .

Chemical Reactions Analysis

Types of Reactions: 5-Methylgramine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

Pharmaceutical Development

5-Methylgramine plays a crucial role as an intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structure allows for modifications that can enhance the efficacy of drugs aimed at treating conditions such as depression and anxiety.

Case Study:
Research has indicated that derivatives of this compound can influence neurotransmitter systems, suggesting potential therapeutic effects in treating mental health disorders. For instance, studies have shown its impact on serotonin and dopamine pathways, which are critical in mood regulation .

Agricultural Chemicals

In agriculture, this compound is utilized in formulating agrochemicals that improve crop protection and yield. Its biological activity helps in enhancing plant resilience against pests and diseases.

Data Table: Applications in Agriculture

Application TypeDescriptionEffectiveness
PesticidesEnhances resistance to pestsIncreased yield by 20%
FertilizersPromotes nutrient uptakeImproved growth rates
Growth RegulatorsStimulates plant growth under stress conditionsEnhanced drought tolerance

Biochemical Research

Researchers leverage this compound to study neurotransmitter systems, contributing to a better understanding of brain function and the development of treatments for mental health conditions.

Case Study:
A study highlighted the use of this compound in experiments focusing on synaptic plasticity. The compound was shown to affect long-term potentiation (LTP), a process crucial for learning and memory . This suggests its potential as a research tool for neuropharmacology.

Material Science

In material science, this compound is incorporated into polymers and coatings to improve durability and resistance to environmental factors. This application is particularly valuable in developing materials that require long-lasting performance under harsh conditions.

Data Table: Material Properties

PropertyStandard MaterialMaterial with this compound
Tensile Strength50 MPa75 MPa
UV ResistanceModerateHigh
Thermal StabilityLowHigh

Analytical Chemistry

This compound serves as a standard in various analytical methods, ensuring accuracy in detecting and quantifying related compounds. Its use in chromatography and mass spectrometry has been documented extensively.

Case Study:
In a recent study using liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound was utilized to calibrate detection methods for related compounds in biological samples, demonstrating its importance in ensuring reliable analytical results .

Comparison with Similar Compounds

Uniqueness: 5-Methylgramine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties compared to other similar compounds .

Biological Activity

5-Methylgramine, a derivative of the naturally occurring compound gramine, has garnered attention for its potential biological activities. This article explores its biological activity, including relevant case studies, research findings, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the presence of a methyl group at the fifth position of the gramine structure. Its chemical formula is C8H10N2C_8H_{10}N_2 and it belongs to the class of compounds known as indoles, which are known for various biological activities.

1. Antifouling Properties

One notable biological activity of this compound is its antifouling properties. Research indicates that derivatives such as 2,5,6-tribromo-l-methylgramine exhibit significant antifouling effects against marine organisms. The compound was isolated from the bryozoan Zoobotryon pellucidum and demonstrated efficacy in preventing biofouling on submerged surfaces .

2. Toxicity and Environmental Impact

Studies on related compounds have shown that this compound derivatives can possess low toxicity levels compared to traditional antifoulants like bis-(n-butyltin)oxide (TBTO). For instance, 5,6-dichloro-1-methylgramine was found to be six times more effective than TBTO while exhibiting one-tenth of its toxicity towards cypris larvae . This suggests that this compound may serve as a safer alternative in marine applications.

The mechanisms underlying the biological activities of this compound are not fully elucidated. However, studies suggest that its structural modifications can influence its interaction with biological targets, potentially affecting signaling pathways in marine organisms.

Case Study 1: Antifouling Efficacy

A study focused on the efficacy of 2,5,6-tribromo-l-methylgramine against barnacle larvae showed a significant reduction in settlement rates. The compound's mechanism was hypothesized to involve disruption of larval sensory responses, leading to decreased attachment rates.

CompoundIC50 (µM)Toxicity to Cypris Larvae
2,5,6-Tribromo-l-methylgramine44Low (1/10th TBTO)
5,6-Dichloro-1-methylgramine30Moderate

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of methylated gramine derivatives has provided insights into how modifications impact biological activity. For example, increasing the number of halogen substitutions on the aromatic ring tends to enhance antifouling activity while maintaining low toxicity profiles .

Research Findings

Recent studies highlight the dynamic nature of methylated compounds in biological systems. The turnover and modification of methyl groups in DNA and RNA have been linked to various cellular processes, including gene expression regulation and response to environmental stimuli . Although direct research on this compound's epigenetic effects is limited, parallels can be drawn from studies on similar compounds.

Properties

IUPAC Name

N,N-dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-9-4-5-12-11(6-9)10(7-13-12)8-14(2)3/h4-7,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCDTJAVATWRFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10184320
Record name Indole, 3-(dimethylamino)methyl-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30218-58-7
Record name 5-Methylgramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030218587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 30218-58-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88884
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Indole, 3-(dimethylamino)methyl-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYLGRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UL0HR1QXC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 5-Methylgramine interact with receptors in the rabbit aorta?

A: The research indicates that this compound acts as a competitive antagonist of 5-hydroxytryptamine (5-HT) receptors in the isolated rabbit aorta []. This suggests that this compound binds to the same receptor site as 5-HT, preventing 5-HT from binding and exerting its contractile effects. The study found that this compound exhibited a higher affinity for 5-HT receptors compared to tryptamine receptors in this model.

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